N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14FN3OS2 and its molecular weight is 347.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells . It serves as a pattern-recognition receptor (PRR) and an adaptor molecule .
Mode of Action
This compound: acts as an agonist to STING . When activated by its agonists, STING triggers the IRF and NF-κB pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .
Biochemical Analysis
Biochemical Properties
The compound N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide has been found to interact with the STING protein, an important immune-associated protein that localizes in the endoplasmic reticulum membrane . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines .
Cellular Effects
In cellular processes, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it can activate the STING protein, leading to the generation of type I interferons and proinflammatory cytokines, which ultimately primes the innate immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the STING protein . This interaction leads to the activation of the STING protein, triggering the IRF and NF-κB pathways .
Biological Activity
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activities, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a unique combination of an imidazole ring, a thioether group, and a thiophene carboxamide moiety. Its molecular formula is C15H16FN3OS, with a molecular weight of approximately 317.37 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Synthesized via condensation reactions.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Thioether Formation : Involves reacting imidazole derivatives with thiols.
- Carboxamide Formation : Final coupling with thiophene derivatives.
Biological Activities
This compound exhibits several biological activities:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
Human colon adenocarcinoma (HT-29) | 7.0 |
Human gastric carcinoma (GXF 251) | 8.5 |
Human lung adenocarcinoma (LXFA 629) | 6.0 |
Human breast cancer (MCF-7) | 5.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In studies evaluating minimum inhibitory concentrations (MIC), it was found to be effective against:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Candida albicans | 0.75 |
This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism and proliferation.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.
- Pathway Interference : By disrupting metabolic pathways, it alters cellular responses leading to reduced viability in cancer cells.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research assessed the efficacy of this compound against a panel of human tumor cell lines. The compound exhibited an IC50 value of approximately 5 µM against MCF-7 cells, indicating potent anticancer activity.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial efficacy, the compound was tested against multiple bacterial strains, demonstrating significant bactericidal activity with MIC values as low as 0.25 µg/mL against Staphylococcus aureus. This highlights its potential as a therapeutic agent in treating infections.
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-12-5-3-11(4-6-12)13-10-19-16(20-13)23-9-7-18-15(21)14-2-1-8-22-14/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHDCXPWDSTRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.